molecular formula C9H14N2O2S B4300183 N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide CAS No. 81066-31-1

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide

Cat. No.: B4300183
CAS No.: 81066-31-1
M. Wt: 214.29 g/mol
InChI Key: WSQYWCZQRDIVOS-UHFFFAOYSA-N
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Description

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound with the molecular formula C10H14N2O2S This compound is known for its unique structure, which includes a morpholine ring, a carbothioamide group, and a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide typically involves the reaction of morpholine-4-carbothioamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used under mild conditions.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the carbothioamide group being reduced to a thiol.

    Substitution: The major products are substituted derivatives where the prop-2-yn-1-yloxy group is replaced by the nucleophile.

Scientific Research Applications

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, while the morpholine ring can interact with biological targets. The carbothioamide group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide
  • N-(prop-2-yn-1-yl)acrylamide
  • [(Prop-2-yn-1-yloxy)methyl]benzene

Uniqueness

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is unique due to its combination of a morpholine ring, a carbothioamide group, and a prop-2-yn-1-yloxy substituent. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-5-13-8-10-9(14)11-3-6-12-7-4-11/h1H,3-8H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYWCZQRDIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCNC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408695
Record name 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81066-31-1
Record name 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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